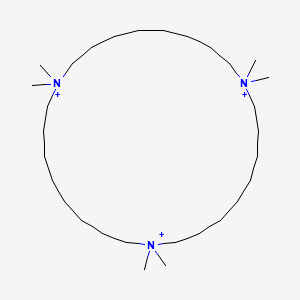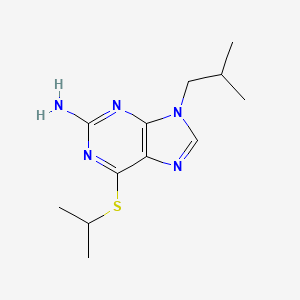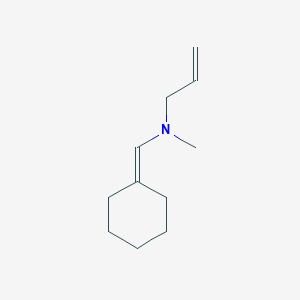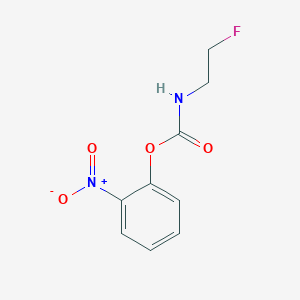![molecular formula C5H4N4OS B14362215 3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 92891-80-0](/img/structure/B14362215.png)
3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a fused ring system combining thieno and triazinone structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions often require high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods: the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial properties.
Mécanisme D'action
The mechanism of action of 3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
3-Substituted amino-4,5-tetramethylene thieno[2,3-d][1,2,3]-triazin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents, which can significantly alter their chemical and biological properties.
Thienopyrimidines: These compounds also feature a thieno ring fused with another heterocycle, exhibiting various biological activities.
Uniqueness: 3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one is unique due to its specific ring fusion and the presence of an amino group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable scaffold for developing new bioactive molecules and materials .
Propriétés
Numéro CAS |
92891-80-0 |
|---|---|
Formule moléculaire |
C5H4N4OS |
Poids moléculaire |
168.18 g/mol |
Nom IUPAC |
3-aminothieno[3,2-d]triazin-4-one |
InChI |
InChI=1S/C5H4N4OS/c6-9-5(10)4-3(7-8-9)1-2-11-4/h1-2H,6H2 |
Clé InChI |
NYJRYMHNYKXFGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1N=NN(C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)







![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
